An In-depth Technical Guide to Benzyl 4-nitrobenzoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Benzyl 4-nitrobenzoate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Benzyl 4-nitrobenzoate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis protocols, spectral characterization, and significant applications of this compound, grounding all information in established scientific literature.
Core Chemical Identity and Properties
Benzyl 4-nitrobenzoate, with the CAS Number 14786-27-7, is an aromatic ester characterized by a benzyl group linked to a 4-nitrobenzoate moiety.[1][2] This structure imparts a unique combination of reactivity, making it a valuable building block in organic synthesis.
Physicochemical and Computed Properties
The physical and chemical properties of Benzyl 4-nitrobenzoate are summarized in the table below. These properties are critical for designing experimental protocols, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁NO₄ | [1][2][3][4] |
| Molecular Weight | 257.24 g/mol | [1][2][4] |
| Appearance | Faint yellow solid | [5] |
| Melting Point | 84-85 °C | [5] |
| Boiling Point | 419.7 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.287 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [6][7] |
| LogP | 3.16 - 3.8 | [2][3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 4 | [3] |
Synthesis and Purification: A Validated Laboratory Protocol
The synthesis of Benzyl 4-nitrobenzoate is typically achieved via the esterification of 4-nitrobenzoic acid with benzyl alcohol or the reaction of 4-nitrobenzoyl chloride with benzyl alcohol. The latter is often preferred for its higher reactivity and yield.
Causality in Protocol Design:
The choice of 4-nitrobenzoyl chloride as the acylating agent is a deliberate one. The chloride is an excellent leaving group, rendering the acyl carbon highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Purification by recrystallization is effective due to the crystalline nature of the product and its differential solubility in common organic solvents at varying temperatures.
Detailed Experimental Protocol: Synthesis from 4-Nitrobenzoyl Chloride
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Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base : Add a suitable base, such as triethylamine (1.1 equivalents), to the solution and stir.
-
Acylation : Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure Benzyl 4-nitrobenzoate.
Workflow Visualization
Caption: Figure 1: Synthesis Workflow for Benzyl 4-nitrobenzoate.
Spectral Analysis and Structural Elucidation
The structural integrity of synthesized Benzyl 4-nitrobenzoate is confirmed through various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra provide definitive evidence for the structure.
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¹H NMR (400 MHz, CDCl₃) : δ 8.29-8.22 (m, 4H, aromatic protons of the nitrobenzoyl group), 7.47-7.37 (m, 5H, aromatic protons of the benzyl group), 5.41 (s, 2H, benzylic CH₂).[5] The downfield shift of the nitrobenzoyl protons is due to the strong electron-withdrawing effect of the nitro group. The singlet at 5.41 ppm is characteristic of the benzylic protons.
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¹³C NMR (100 MHz, CDCl₃) : δ 164.46 (C=O, ester), 150.52, 135.44, 135.19, 130.76, 128.68, 128.59, 128.38, 123.49 (aromatic carbons), 67.59 (benzylic CH₂).[5] The chemical shift of the carbonyl carbon and the benzylic carbon are key identifiers.
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule.
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Key Absorptions (CHCl₃, cm⁻¹) : Strong C=O stretching vibration of the ester group around 1720 cm⁻¹.[8] Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected around 1526 cm⁻¹ and 1348 cm⁻¹, respectively.[8] C-O stretching vibrations of the ester are also prominent.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Expected Molecular Ion [M]⁺ : m/z = 257.07, corresponding to the molecular formula C₁₄H₁₁NO₄. The exact mass is 257.0688.[3]
Chemical Reactivity and Synthetic Applications
Benzyl 4-nitrobenzoate is a versatile intermediate in organic synthesis, primarily due to the reactivity of its two key functional groups: the nitro group and the benzyl ester.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing a pathway to synthesize benzyl 4-aminobenzoate derivatives. This transformation is fundamental in the synthesis of various biologically active molecules.
-
Common Reducing Agents : Catalytic hydrogenation (H₂ with a palladium catalyst), or chemical reduction using reagents like tin(II) chloride or sodium borohydride.[7] The choice of reagent is critical to ensure selectivity and avoid cleavage of the benzyl ester.
Hydrolysis of the Benzyl Ester
The ester linkage can be cleaved under both acidic and basic conditions to yield 4-nitrobenzoic acid and benzyl alcohol.[7] This reaction is useful for deprotection strategies in multi-step syntheses.
Applications in Drug Development and Materials Science
-
Synthetic Intermediate : Benzyl 4-nitrobenzoate serves as a crucial intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[7] The ability to selectively modify the nitro group or cleave the ester bond provides synthetic flexibility.
-
Sensitizer and Dye : It has found applications as a sensitizer and a dye in thermal recording sheets.[1]
-
Antimicrobial Research : Nitrobenzoate derivatives have been synthesized and evaluated for their antimicrobial and disinfectant activities.[9]
Reaction Scheme
Caption: Figure 2: Key Reactions of Benzyl 4-nitrobenzoate.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling Benzyl 4-nitrobenzoate.
Hazard Identification
-
Nitroaromatic compounds can be hazardous and may pose an explosion risk if subjected to shock or rapid heating.[10]
-
While specific toxicity data for Benzyl 4-nitrobenzoate is limited, related compounds like benzyl benzoate have low acute toxicity but can be slight skin and eye irritants.[11]
Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or a face shield.[12]
-
Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Skin and Body Protection : A lab coat and appropriate footwear are mandatory.
Handling and Storage
-
Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid creating dust. Do not eat, drink, or smoke in the work area.[10][12] Wash hands thoroughly after handling.[10][12]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][13]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be disposed of in the same manner as the product.
Conclusion
Benzyl 4-nitrobenzoate is a compound of significant interest due to its versatile chemical nature. Its well-defined properties and reactivity make it an important tool for synthetic chemists in both academic research and industrial applications, particularly in the fields of drug discovery and materials science. This guide has provided a detailed, technically grounded overview to support its safe and effective use in the laboratory.
References
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LookChem. (n.d.). Benzyl 4-nitrobenzoate. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]
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SIELC Technologies. (2018). Benzyl 4-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
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The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
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Regulations.gov. (2016). Benzyl Benzoate: Human Health Scoping Document in Support of Registration. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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